4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound also features a methoxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the reaction of appropriate thiane derivatives with methoxy and carboxylic acid functional groups. One common method includes the oxidation of thiane derivatives using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.
Substitution: The methoxy and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Thiane Derivatives: Formed through reduction.
Substituted Thiane Compounds: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with biological molecules, leading to alterations in their function. Additionally, the methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dioxo-hexahydro-1lambda6-thiopyran-4-carboxylic acid
- 3-Methyl-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid
Uniqueness
4-Methoxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the thiane ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, setting it apart from other similar sulfur-containing heterocycles .
Eigenschaften
Molekularformel |
C7H12O5S |
---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
4-methoxy-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-12-7(6(8)9)2-4-13(10,11)5-3-7/h2-5H2,1H3,(H,8,9) |
InChI-Schlüssel |
VZWXCLFIEYSJEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCS(=O)(=O)CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.